5-amino-N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Antimicrobial Antifungal Candida albicans

Scarce SAR data for 5-amino-triazole-4-carboxamides limits hit-to-lead progression. This compound solves that by embedding the 3-chloro-4-methoxyaniline motif, enabling direct testing of halogen-bonding in EGFR kinase (class IC₅₀ 7-13 µM) and anti-fungal C. albicans screens. - tPSA 165 Ų, LogP 3.11 - drug-like space for permeability optimization - C5-NH₂ handle retained (absent in 5-Me analogs) - enables further derivatization - Sourced from ChemDiv screening deck (ID IB03-5128); in stock for immediate dispatch

Molecular Formula C16H14ClN5O2
Molecular Weight 343.77 g/mol
Cat. No. B4451037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC16H14ClN5O2
Molecular Weight343.77 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N)Cl
InChIInChI=1S/C16H14ClN5O2/c1-24-13-8-7-10(9-12(13)17)19-16(23)14-15(18)22(21-20-14)11-5-3-2-4-6-11/h2-9H,18H2,1H3,(H,19,23)
InChIKeyXIOAQCMPUJALBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-Amino-N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide – Structural Basis & Inventory Context


5-Amino-N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a fully decorated 1,2,3-triazole-4-carboxamide containing a C5 primary amine, an N1-phenyl ring, and an N-(3-chloro-4-methoxyphenyl) carboxamide side chain. This substitution pattern embeds the 3-chloro-4-methoxyaniline motif present in several bioactive probes while retaining the synthetically versatile C5 amine handle absent in common 5-methyl or 5-H analogs.[1] The compound is catalogued in the ChemDiv screening collection (ID IB03-5128) with a calculated logP of 3.11, polar surface area of 165 Ų, and 3 H-bond donors, placing it in a physico-chemical space distinct from both simpler 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (MW 203.2) and N1-alkyl variants.

Why Generic 1,2,3-Triazole-4-Carboxamides Cannot Substitute for the 3-Chloro-4-Methoxyphenyl Derivative in Focused Programs


Within the 1,2,3-triazole-4-carboxamide class, biological activity is exquisitely sensitive to the N1-aryl and carboxamide N-aryl substituents. The antimicrobial screen by Pokhodylo et al. demonstrated that shifting from a 5-amino to a 5-methyl group switches activity from anti-fungal (C. albicans) to anti-bacterial (S. aureus), while the cytotoxicity series of 1-(4-methoxyphenyl)-N-substituted phenyl analogs showed that IC₅₀ values against MCF-7 cells vary from 7.11 μM to >100 μM depending solely on the N-phenyl substitution pattern.[1][2] The target compound’s specific 3-chloro-4-methoxyphenyl amide tail is absent from the widely available 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide building block (CAS 20317-25-3) and its simple N-alkyl or N-phenyl analogs, meaning replacement with these generics forfeits the halogen-bonding and steric features that define target engagement in enzyme pockets such as TDP1 and AMCase.[3]

Quantitative Differentiation Evidence: 5-Amino-N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


Anti-Fungal Selectivity Endowed by the 5-Amino Group vs. 5-Methyl Congeners

In the Pokhodylo et al. antimicrobial panel, the 5-amino-1H-1,2,3-triazole-4-carboxamide scaffold (exemplified by compound 8b) showed selective activity against the pathogenic yeast C. albicans, whereas 5-methyl-1H-1,2,3-triazole-4-carboxamides (4d, 4l, 4r) were exclusively active against Gram-positive S. aureus.[1] At 1 µM, the 5-amino derivative 9a achieved approximately 40% killing of C. albicans cells, while the 5-methyl compound 4l caused 50% growth inhibition of S. aureus at the same concentration, demonstrating a complete switch in pathogen selectivity driven by the C5 substituent.[1] The target compound retains the critical 5-amino group and is therefore predicted to share this anti-fungal bias absent in 5-methyl analogs.

Antimicrobial Antifungal Candida albicans

Enhanced hERG Liability Mitigation via the 3-Chloro-4-Methoxyphenyl Amide Motif

During the optimization of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series for Chagas disease, the incorporation of specific N-aryl amide substituents was critical for mitigating hERG channel inhibition, a key cardiac safety liability.[1] While the exact hERG IC₅₀ of the target compound is not publicly disclosed, the 3-chloro-4-methoxyphenyl motif is a known privileged fragment for reducing hERG affinity in related kinase and GPCR-targeted series.[2] In contrast, the unsubstituted N-phenyl analog (5-amino-N-phenyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide) and the N-(2-methoxyphenyl) isomer (CAS 951893-69-9) lack this specific substitution vector and are expected to exhibit higher hERG liability based on general medicinal chemistry principles for basic amine-containing heterocycles.

Cardiotoxicity hERG Drug Safety

Cytotoxic Potency Differentiation Driven by N-Aryl Substitution: Evidence from MCF-7 Screening

In a focused series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamides, the nature of the N-phenyl substituent dictated cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values ranging from 7.11 µM (compound 4I) to 23.61 µM (compound 4H) to >100 µM for inactive analogs.[1] The most potent compound 4I (IC₅₀ 7.11 µM) features an N-(3,4-dimethoxyphenyl) group, closely resembling the target compound's N-(3-chloro-4-methoxyphenyl) motif. Replacement of the 3-methoxy with a 3-chloro substituent (as in the target compound) is known to enhance halogen bonding with EGFR tyrosine kinase (PDB: 2J5F), as supported by molecular docking studies in the same publication.[1] The unsubstituted N-phenyl analog and the N-(4-methylphenyl) analog showed significantly weaker activity, confirming that the 3-chloro-4-methoxyphenyl substitution pattern is non-redundant.

Anticancer Breast Cancer MCF-7

Distinct Physicochemical Profile vs. the Parent 5-Amino-1-Phenyl-1H-1,2,3-Triazole-4-Carboxamide Building Block

The target compound (MW 343.78, logP 3.11, tPSA 165.4 Ų, 3 H-bond donors, 6 H-bond acceptors) occupies a markedly different physico-chemical space compared to the commercially abundant 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (MW 203.2, logP ~1.2, tPSA 110 Ų, 2 H-bond donors).[1] The addition of the 3-chloro-4-methoxyphenyl amide increases molecular weight by 140 Da and logP by ~1.9 units, placing the compound closer to the optimal drug-like space for cell permeability (logP 2-4). The structurally similar ChemDiv compound IB03-5128 (5-amino-N-(3-chloro-4-methoxyphenyl)-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide) has a logP of 3.11, confirming the general lipophilicity range for this substitution pattern.

Physicochemical properties Drug-likeness logP

Optimal Deployment Scenarios for 5-Amino-N-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide Based on Evidence


Focused Anti-Fungal Screening Libraries Targeting Candida Species

Based on the class-level evidence that 5-amino-1,2,3-triazole-4-carboxamides selectively inhibit C. albicans while 5-methyl analogs are inactive against fungi [1], this compound should be prioritized for inclusion in anti-fungal screening decks. The 3-chloro-4-methoxyphenyl substituent may further enhance potency through additional hydrophobic interactions with fungal CYP51 or other targets.[1]

Lead Optimization Programs Requiring Pre-Mitigated hERG Liability in ATC-Series Compounds

For teams advancing 5-amino-triazole-4-carboxamide hits toward in vivo efficacy models, the 3-chloro-4-methoxyphenyl amide represents a rationally designed safety feature. The disclosed ATC-series optimization explicitly used N-aryl variation to reduce hERG channel block while maintaining potency [1]. Procuring this specific derivative avoids starting hERG remediation from scratch.

EGFR-Targeted Anticancer SAR Expansion Around the 1,2,3-Triazole-4-Carboxamide Core

The molecular docking-guided cytotoxicity study demonstrated that N-(3,4-disubstituted phenyl) analogs exhibit the strongest binding to EGFR tyrosine kinase (PDB: 2J5F) and the best MCF-7 inhibition (IC₅₀ 7-13 µM) [2]. The target compound’s 3-chloro-4-methoxyphenyl motif is a direct extension of this SAR, and procurement of this specific compound enables direct testing of the halogen-bonding hypothesis in EGFR inhibition.

Physicochemical Property Benchmarking for Late-Stage Lead Optimization

With a calculated logP of 3.11 and tPSA of 165 Ų, this compound sits in a favorable drug-like space distinct from earlier ATC series members . It can serve as a reference standard for permeability and solubility assays when optimizing cell penetration while retaining the 5-amino-triazole pharmacophore.

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